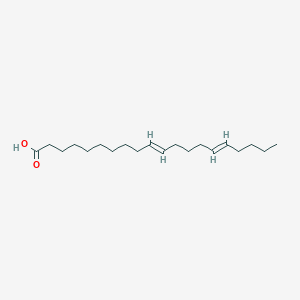
10,15-Eicosadienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10,15-Eicosadienoic acid (EDA) is an omega-6 polyunsaturated fatty acid that is found in various animal and plant sources. It is a key component of the human diet and has been the subject of extensive scientific research due to its potential health benefits.
Wirkmechanismus
10,15-Eicosadienoic acid exerts its effects through various mechanisms. It can inhibit the production of pro-inflammatory cytokines and eicosanoids, which are involved in the development of inflammation. 10,15-Eicosadienoic acid can also modulate the activity of transcription factors, such as NF-κB, which are involved in the regulation of gene expression. Additionally, 10,15-Eicosadienoic acid can activate peroxisome proliferator-activated receptors (PPARs), which are involved in the regulation of lipid metabolism and inflammation.
Biochemische Und Physiologische Effekte
10,15-Eicosadienoic acid has been shown to have various biochemical and physiological effects. It can lower levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 10,15-Eicosadienoic acid can also reduce the production of pro-inflammatory eicosanoids, such as prostaglandin E2 (PGE2) and leukotriene B4 (LTB4). Additionally, 10,15-Eicosadienoic acid can improve lipid metabolism by increasing the levels of high-density lipoprotein (HDL) cholesterol and decreasing the levels of low-density lipoprotein (LDL) cholesterol.
Vorteile Und Einschränkungen Für Laborexperimente
10,15-Eicosadienoic acid has various advantages and limitations for lab experiments. One advantage is that it can be easily synthesized from linoleic acid, which is readily available. Additionally, 10,15-Eicosadienoic acid is stable and can be stored for long periods of time. However, one limitation is that 10,15-Eicosadienoic acid can be difficult to purify due to its similarity to other fatty acids. Additionally, 10,15-Eicosadienoic acid can be expensive to produce in large quantities.
Zukünftige Richtungen
There are many future directions for research on 10,15-Eicosadienoic acid. One direction is to investigate the potential of 10,15-Eicosadienoic acid as a therapeutic agent for various diseases, such as cancer and diabetes. Another direction is to study the effects of 10,15-Eicosadienoic acid on the gut microbiome, as recent research has shown that gut microbiota can modulate the effects of fatty acids. Additionally, further research is needed to understand the mechanisms of action of 10,15-Eicosadienoic acid and its interactions with other fatty acids and signaling pathways.
Synthesemethoden
10,15-Eicosadienoic acid can be synthesized from linoleic acid, which is an essential omega-6 fatty acid. The synthesis of 10,15-Eicosadienoic acid involves the conversion of linoleic acid to dihomo-γ-linolenic acid (DGLA) by the enzyme delta-6-desaturase. DGLA is then converted to arachidonic acid (AA) by the enzyme delta-5-desaturase. Finally, AA is converted to 10,15-Eicosadienoic acid by the enzyme delta-4-desaturase.
Wissenschaftliche Forschungsanwendungen
10,15-Eicosadienoic acid has been the subject of extensive scientific research due to its potential health benefits. Studies have shown that 10,15-Eicosadienoic acid has anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been shown to improve cardiovascular health and cognitive function.
Eigenschaften
CAS-Nummer |
145930-75-2 |
|---|---|
Produktname |
10,15-Eicosadienoic acid |
Molekularformel |
C20H36O2 |
Molekulargewicht |
308.5 g/mol |
IUPAC-Name |
(10E,15E)-icosa-10,15-dienoic acid |
InChI |
InChI=1S/C20H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h5-6,10-11H,2-4,7-9,12-19H2,1H3,(H,21,22)/b6-5+,11-10+ |
InChI-Schlüssel |
FPDKQUIKOJTSPA-UHFFFAOYSA-N |
Isomerische SMILES |
CCCC/C=C/CCC/C=C/CCCCCCCCC(=O)O |
SMILES |
CCCCC=CCCCC=CCCCCCCCCC(=O)O |
Kanonische SMILES |
CCCCC=CCCCC=CCCCCCCCCC(=O)O |
Synonyme |
10,15-eicosadienoic acid eicosa-10,15-dienoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



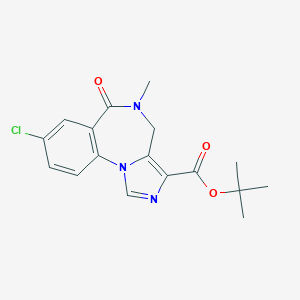
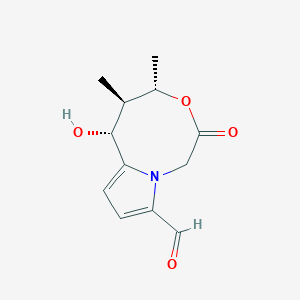
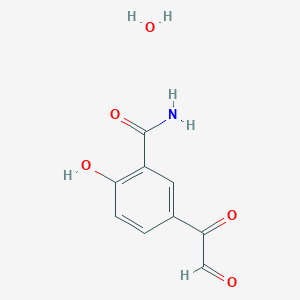
![2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B114732.png)
![2-[dimethylamino(fluoro)phosphoryl]oxy-N,N-dimethylethanamine](/img/structure/B114735.png)
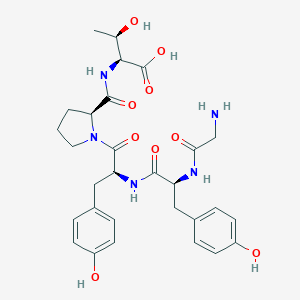
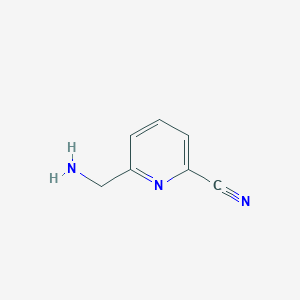
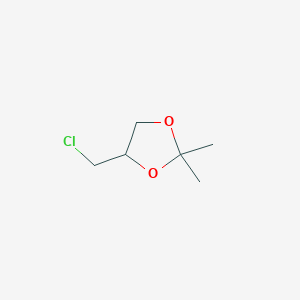
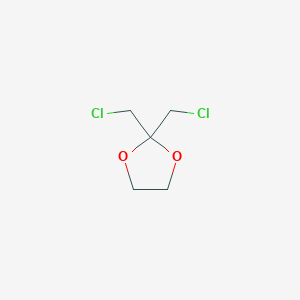
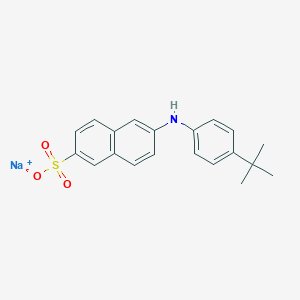
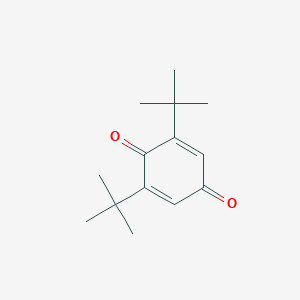
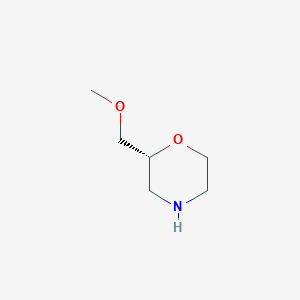
![N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-3-(2-nitroimidazol-1-yl)propanamide](/img/structure/B114751.png)
![2-[3-[2-[3-[2-(dimethylamino)ethylsulfanyl]phenyl]pyrimidin-4-yl]phenyl]sulfanyl-N,N-dimethylethanamine;trihydrobromide](/img/structure/B114756.png)